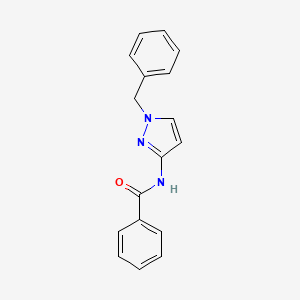

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE

Description

N~1~-(1-Benzyl-1H-pyrazol-3-yl)benzamide is a benzamide derivative featuring a benzyl-substituted pyrazole ring at the N1 position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the amide and pyrazole moieties.

Properties

IUPAC Name |

N-(1-benzylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(15-9-5-2-6-10-15)18-16-11-12-20(19-16)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTXSHCPJGEVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzylhydrazine with benzoyl chloride to form the intermediate benzylhydrazone, which then undergoes cyclization to form the pyrazole ring. The final step involves the acylation of the pyrazole with benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for N1-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

The following table summarizes key structural features and inferred properties of N~1~-(1-Benzyl-1H-pyrazol-3-yl)benzamide and its analogs:

*Note: Molecular formula for the target compound is inferred from structural analogs.

Detailed Comparisons

N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide (L0H)

- Structural Differences : Replaces the benzyl-pyrazole in the target compound with a benzimidazole-pyrazole hybrid.

- However, the additional nitrogen atoms (C17H13N5O vs. C17H14N2O) may reduce solubility compared to the target compound .

4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d)

- Structural Differences : Substitutes pyrazole with imidazole and adds a ureido-ethyl side chain.

- Impact on Properties : The imidazole ring confers antifungal or antibacterial activity, while the polar ureido group improves aqueous solubility. This contrasts with the target compound’s benzyl group, which prioritizes membrane permeability over solubility .

2-Butoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide

- Structural Differences : Incorporates a butoxy group and a pyrrolidine-propyl chain instead of the benzyl-pyrazole.

- Impact on Properties : The butoxy group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. This makes it a candidate for CNS-targeted therapies, unlike the target compound, which may have peripheral activity .

N-(4-Methoxyphenyl)-2-(methylamino)benzamide

- Structural Differences: Features a methoxy group on the phenyl ring and a methylamino substituent.

- The target compound’s neutral pyrazole may limit such interactions .

Q & A

Basic: What are the recommended synthetic routes for N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting from benzyl-protected pyrazole intermediates and benzoyl derivatives. Key steps include:

- Coupling Reactions : Amide bond formation between 1-benzyl-1H-pyrazol-3-amine and benzoyl chloride derivatives under Schotten-Baumann conditions (e.g., using NaHCO₃ as a base) .

- Protection/Deprotection : Use of benzyl groups to protect reactive sites, followed by catalytic hydrogenation for deprotection .

- Optimization : Reaction efficiency can be enhanced by:

- Temperature control (40–60°C for amidation to minimize side products).

- Solvent selection (e.g., DMF for solubility, THF for milder conditions).

- Catalysts like HATU or EDCI for improved coupling yields .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

A combination of spectroscopic and crystallographic methods is used:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzyl-pyrazole moiety (δ 7.2–8.1 ppm for aromatic protons) and amide linkage (δ 8.3–8.5 ppm for NH) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles, torsional strain, and π-π stacking interactions in the solid state .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 318.14) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

Integrated computational workflows are critical:

- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding affinities to targets (e.g., kinases or GPCRs) by analyzing hydrogen bonds between the benzamide moiety and active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity data to prioritize derivatives for synthesis .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify derivatives with prolonged residence times .

Advanced: What experimental strategies resolve contradictions in reported biological activities of benzamide-pyrazole hybrids?

Answer:

Discrepancies (e.g., variable IC₅₀ values in kinase assays) can arise from:

- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or pH. Standardize protocols using guidelines from Future Journal of Pharmaceutical Sciences .

- Off-Target Effects : Perform counter-screening against related enzymes (e.g., PARP-1 vs. PARP-2) to confirm selectivity .

- Data Validation : Replicate results across orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

Advanced: How do structural modifications (e.g., substituent placement) impact the physicochemical properties of this compound?

Answer:

Systematic SAR studies reveal:

- Lipophilicity : Introducing methyl groups on the pyrazole ring increases logP (e.g., from 2.1 to 3.5), enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen Bonding : Fluorine substituents on the benzamide improve metabolic stability by resisting CYP450 oxidation .

- Crystallinity : Bulky tert-butyl groups on the benzyl moiety reduce melting points (e.g., from 180°C to 150°C), affecting formulation stability .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

Key challenges include:

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) or continuous flow systems .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) to minimize unreacted starting materials .

- Safety : Handle benzyl chloride intermediates in fume hoods due to lachrymatory effects .

Advanced: How can metabolomic studies elucidate the degradation pathways of this compound?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes and track metabolites via LC-HRMS. Major pathways include:

- N-debenzylation (CYP3A4-mediated) producing pyrazole-amine derivatives.

- Amide hydrolysis (esterase-mediated) yielding benzoic acid .

- Isotope Labeling : Use ¹⁴C-labeled benzamide to quantify biliary vs. renal excretion in rodent models .

Advanced: What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Answer:

Model selection depends on the target indication:

- Cancer : Xenograft models (e.g., HCT-116 colon carcinoma) to assess tumor growth inhibition at 50–100 mg/kg doses .

- Inflammation : LPS-induced murine sepsis models to measure cytokine suppression (e.g., IL-6, TNF-α) .

- PK/PD Studies : Cannulated rats for plasma concentration-time profiles and tissue distribution analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.